Methyl 2-[3-[3-(1,3-thiazol-2-yl)piperidine-1-carbonyl]furan-2-yl]acetate
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Overview
Description
Methyl 2-[3-[3-(1,3-thiazol-2-yl)piperidine-1-carbonyl]furan-2-yl]acetate is a complex organic compound featuring a thiazole ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-[3-(1,3-thiazol-2-yl)piperidine-1-carbonyl]furan-2-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the furan ring. Each step requires specific reagents and conditions, such as the use of thionyl chloride for thiazole formation and catalytic hydrogenation for piperidine ring synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-[3-(1,3-thiazol-2-yl)piperidine-1-carbonyl]furan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-[3-[3-(1,3-thiazol-2-yl)piperidine-1-carbonyl]furan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[3-[3-(1,3-thiazol-2-yl)piperidine-1-carbonyl]furan-2-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The piperidine ring may enhance the compound’s binding affinity, while the furan ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-[3-(1,3-thiazol-2-yl)piperidine-1-carbonyl]furan-2-yl]acetate: shares similarities with other thiazole-containing compounds, such as thiamine (Vitamin B1) and various thiazole-based pharmaceuticals.
Thiazole Derivatives: These compounds often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
What sets this compound apart is its unique combination of three distinct rings, which may confer specific biological activities and chemical reactivity not found in simpler thiazole derivatives .
Properties
IUPAC Name |
methyl 2-[3-[3-(1,3-thiazol-2-yl)piperidine-1-carbonyl]furan-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-21-14(19)9-13-12(4-7-22-13)16(20)18-6-2-3-11(10-18)15-17-5-8-23-15/h4-5,7-8,11H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOHGDMQIYLFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CO1)C(=O)N2CCCC(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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